4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid
CAS No.: 526203-29-2
Cat. No.: VC20877769
Molecular Formula: C8H11N3O4
Molecular Weight: 216.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 526203-29-2 |
|---|---|
| Molecular Formula | C8H11N3O4 |
| Molecular Weight | 216.21 g/mol |
| IUPAC Name | 4-nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H11N3O4/c1-3-4-5-6(11(14)15)7(8(12)13)10(2)9-5/h3-4H2,1-2H3,(H,12,13)/i2D3 |
| Standard InChI Key | GFORSNBMYCLGIE-BMSJAHLVSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N1C(=C(C(=N1)CCC)[N+](=O)[O-])C(=O)O |
| SMILES | CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C |
| Canonical SMILES | CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C |
Introduction
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid-d8
This compound is closely related and serves as an impurity in the synthesis of Sildenafil. It has a molecular formula of C₈H₁₁N₃O₄ and a molar mass of approximately 213.19 g/mol . The deuterated version (d8) is used in advanced analytical techniques like mass spectrometry and NMR spectroscopy for studying drug metabolism and pharmacokinetics.
4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
This compound has a molecular formula of C₅H₂F₃N₃O₄ and a molar mass of 225.08 g/mol . It illustrates the structural diversity within pyrazole derivatives, with different substituents affecting chemical and biological properties.
Synthesis and Applications
Pyrazole derivatives are synthesized through various methods, often involving multiple steps and purification processes. These compounds are important in medicinal chemistry, particularly as intermediates or impurities in pharmaceutical manufacturing.
Research Findings and Potential Applications
While specific research findings on 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid are not available, related compounds like 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid-d8 are crucial in quality control processes for drugs like Sildenafil. The deuterium labeling allows for detailed analysis using advanced spectroscopic techniques, aiding in understanding drug metabolism and pharmacokinetics.
Data Table: Comparison of Related Pyrazole Derivatives
| Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS Number | Primary Use/Application |
|---|---|---|---|---|
| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid-d8 | C₈H₁₁N₃O₄ | 213.19 | 139756-00-6 | Impurity in Sildenafil synthesis |
| 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C₅H₂F₃N₃O₄ | 225.08 | 1322805-15-1 | Various chemical applications |
| 1-(Methyl-d3)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic Acid | C₈D₈H₃N₃O₄ | 221.24 | 1175993-00-6 | Reference standard in pharmaceutical research |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume